molecular formula C14H9NO2S B2820216 2-(Amino-2-thienylmethylene)indane-1,3-dione CAS No. 1024422-59-0

2-(Amino-2-thienylmethylene)indane-1,3-dione

Cat. No.: B2820216
CAS No.: 1024422-59-0
M. Wt: 255.29
InChI Key: JFJQVNOGNLOMQQ-UHFFFAOYSA-N
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Description

2-(Amino-2-thienylmethylene)indane-1,3-dione is a derivative of indane-1,3-dione, a cyclic diketone scaffold renowned for its versatile pharmacological and chemical properties. The compound features a thienylmethylene group substituted at the 2-position of the indane-1,3-dione core, with an amino functional group attached to the thiophene ring. This structure is synthesized via a Knoevenagel condensation reaction, where the active methylene group of indane-1,3-dione reacts with an aldehyde derivative (in this case, 2-aminothiophene-2-carboxaldehyde) to form an α,β-unsaturated carbonyl system .

These structural attributes position the compound as a candidate for diverse biological applications, including antimicrobial, anticancer, and neurological therapies, though specific studies on this derivative are still emerging .

Properties

IUPAC Name

3-hydroxy-2-(thiophene-2-carboximidoyl)inden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO2S/c15-12(10-6-3-7-18-10)11-13(16)8-4-1-2-5-9(8)14(11)17/h1-7,15-16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWOKZESYBJNKNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C2=O)C(=N)C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Amino-2-thienylmethylene)indane-1,3-dione typically involves the condensation of indane-1,3-dione with an appropriate thienylamine derivative under specific reaction conditions. One common method involves the use of a Knoevenagel condensation reaction, where indane-1,3-dione reacts with 2-aminothiophene in the presence of a base such as piperidine or pyridine . The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for higher yields, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

2-(Amino-2-thienylmethylene)indane-1,3-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.

Scientific Research Applications

2-(Amino-2-thienylmethylene)indane-1,3-dione has several scientific research applications, including:

    Chemistry: It serves as a versatile building block for the synthesis of complex organic molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Amino-2-thienylmethylene)indane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to potential anticancer effects. Additionally, its ability to undergo redox reactions can influence cellular oxidative stress pathways, contributing to its biological activities .

Comparison with Similar Compounds

2-[4-(Methylsulfanyl)phenyl]indane-1,3-dione

  • Substituent : A 4-(methylsulfanyl)phenyl group at the 2-position.
  • Activity : Exhibits potent anticoagulant properties, prolonging prothrombin time (PT) comparably to the drug anisindione. The methylsulfanyl group enhances hydrophobic interactions with blood coagulation factors .
  • Key Difference : Unlike the thienylmethylene group in the target compound, this derivative’s phenylsulfanyl moiety prioritizes lipid solubility over hydrogen bonding, limiting its utility in hydrophilic environments.

2-(Aryl Methylene)-1-H-indane-1,3-(2H)-diones

  • Substituent : Varied aryl groups (e.g., phenyl, nitrophenyl) at the 2-position.
  • Activity : Demonstrates significant antifungal activity against Candida albicans and Aspergillus niger. Electron-withdrawing groups on the aryl ring enhance microbial membrane disruption .

Donepezil (Indanone Derivative)

  • Core Structure: Indanone (a single ketone group) instead of indane-1,3-dione.
  • Activity : Acetylcholinesterase inhibitor used in Alzheimer’s disease. The piperidine and benzyl substituents enable CNS penetration and enzyme binding .
  • Key Difference: The indanone scaffold lacks the conjugated diketone system, reducing opportunities for Knoevenagel-derived modifications but improving metabolic stability.

2-(Aminophenylmethylene)indane-1,3-dione

  • Substituent: Aminophenyl group at the 2-position.
  • Key Difference : The phenyl group lacks the sulfur atom present in thiophene, altering electronic properties and limiting heterocyclic interactions.

Biological Activity

2-(Amino-2-thienylmethylene)indane-1,3-dione is a compound that has garnered attention for its potential biological activities, particularly in the context of anticancer research. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy against various cancer cell lines, and pharmacokinetic properties.

Chemical Structure and Properties

The chemical formula for this compound is C14H11N1O2SC_{14}H_{11}N_{1}O_{2}S. The structure contains an indane core linked to a thienylmethylene group, which contributes to its biological properties.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer activity. The National Cancer Institute (NCI) has evaluated this compound against a panel of human tumor cell lines, revealing promising results.

In Vitro Studies

In vitro assays conducted using the NCI's 60 human tumor cell line panel showed that the compound has potent cytotoxic effects. The average growth inhibition (GI50) values were recorded as follows:

Cell Line GI50 (μM) TGI (μM) LC50 (μM)
Non-small cell lung15.7250.68N/A
CNS cancer (SF-539)12.53N/AN/A
Melanoma (MDA-MB-435)22.59N/AN/A
Ovarian cancer27.71N/AN/A
Prostate cancer44.35N/AN/A
Breast cancer15.65N/AN/A

These results indicate that the compound is particularly effective against CNS cancer and non-small cell lung cancer cells .

The mechanism through which this compound exerts its effects is believed to involve the induction of apoptosis in cancer cells and inhibition of cell proliferation. The compound's ability to interfere with critical cellular pathways makes it a candidate for further development as an anticancer agent.

Pharmacokinetics

Pharmacokinetic studies are essential to understand how the compound behaves in biological systems. Initial assessments using software like SwissADME indicate favorable drug-like properties, including solubility and permeability which are critical for effective therapeutic use.

Case Studies

Several case studies have documented the efficacy of similar compounds within the same chemical class, providing insights into potential clinical applications:

  • Study on Indole Derivatives : A related indole derivative demonstrated significant cytotoxicity against multiple cancer cell lines, suggesting that modifications in structure can enhance biological activity.
  • Thienyl Compounds : Research on thienyl-substituted compounds has shown that they can act as effective inhibitors of tumor growth, supporting the hypothesis that structural features play a crucial role in their anticancer properties.

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